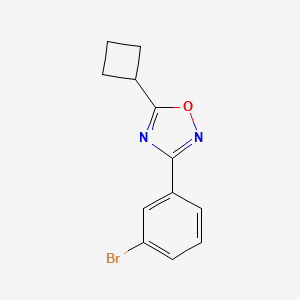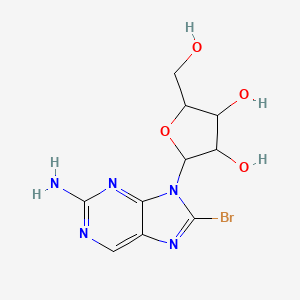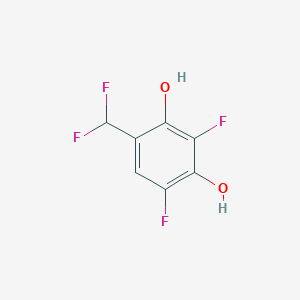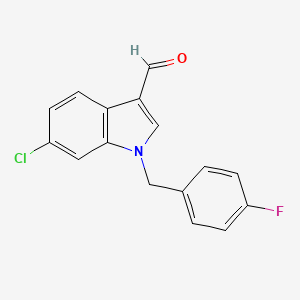
2-(4-Bromophenyl)-2-cyclopentylethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromophenyl)-2-cyclopentylethan-1-ol is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a cyclopentyl group and an ethan-1-ol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-2-cyclopentylethan-1-ol typically involves the bromination of a phenyl ring followed by the introduction of a cyclopentyl group and an ethan-1-ol moiety. One common method involves the reaction of 4-bromobenzyl bromide with cyclopentylmagnesium bromide in the presence of a suitable catalyst, followed by hydrolysis to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using bromine or N-bromosuccinimide (NBS) as the brominating agents
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Bromophenyl)-2-cyclopentylethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of 2-(4-bromophenyl)-2-cyclopentylethanal or 2-(4-bromophenyl)-2-cyclopentylethanone.
Reduction: Formation of 2-phenyl-2-cyclopentylethan-1-ol.
Substitution: Formation of 2-(4-aminophenyl)-2-cyclopentylethan-1-ol or 2-(4-hydroxyphenyl)-2-cyclopentylethan-1-ol.
Aplicaciones Científicas De Investigación
2-(4-Bromophenyl)-2-cyclopentylethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of 2-(4-Bromophenyl)-2-cyclopentylethan-1-ol involves its interaction with specific molecular targets and pathways. The bromine atom and phenyl ring allow for interactions with various enzymes and receptors, potentially modulating their activity. The cyclopentyl group and ethan-1-ol moiety contribute to the compound’s overall stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromophenylacetic acid: Contains a bromine atom on a phenyl ring with an acetic acid moiety.
4-Bromophenylacetate: An ester derivative of 4-bromophenylacetic acid.
4-Bromophenol: A simpler compound with a bromine atom on a phenyl ring and a hydroxyl group.
Uniqueness
2-(4-Bromophenyl)-2-cyclopentylethan-1-ol is unique due to the presence of the cyclopentyl group and ethan-1-ol moiety, which confer distinct chemical and physical properties compared to other similar compounds
Propiedades
Fórmula molecular |
C13H17BrO |
|---|---|
Peso molecular |
269.18 g/mol |
Nombre IUPAC |
2-(4-bromophenyl)-2-cyclopentylethanol |
InChI |
InChI=1S/C13H17BrO/c14-12-7-5-11(6-8-12)13(9-15)10-3-1-2-4-10/h5-8,10,13,15H,1-4,9H2 |
Clave InChI |
MWLGRHQCYAIBCB-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)C(CO)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{[3-Fluoro-4-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B12080515.png)

![azanium;[3-hexadecanoyloxy-2-[(E)-octadec-9-enoyl]oxypropyl] (2,3,4,5,6-pentahydroxycyclohexyl) phosphate](/img/structure/B12080522.png)




![1-Propanone,3-[(2R,6S)-2,6-diMethyl-4-Morpholinyl]-1-[4-(1,1-diMethylpropyl)phenyl]-2-Methyl-, hydrochloride (1](/img/structure/B12080556.png)




